molecular formula C21H14Cl2N2O3 B4972317 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B4972317
M. Wt: 413.2 g/mol
InChI Key: NDOCBYGJTWEILT-UHFFFAOYSA-N
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Description

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring system and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 5,7-dichloro-2-aminophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be introduced using reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.

Medicine: N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been investigated for its medicinal properties, including its antibacterial and antioxidant activities. It may be used in the development of new antibiotics and treatments for oxidative stress-related conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

  • 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Uniqueness: N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide stands out due to its specific structural features, such as the presence of the methoxy group and the dichloro substitution on the benzoxazole ring. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-16-7-3-4-12(9-16)20(26)24-15-6-2-5-13(8-15)21-25-18-11-14(22)10-17(23)19(18)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOCBYGJTWEILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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